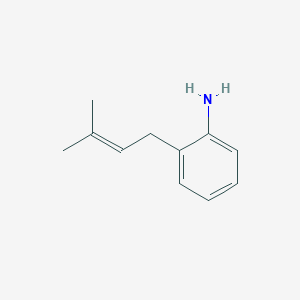

2-(3-Methylbut-2-en-1-yl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methylbut-2-enyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-9(2)7-8-10-5-3-4-6-11(10)12/h3-7H,8,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMVUULHZNYSEHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=CC=CC=C1N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00498241 | |

| Record name | 2-(3-Methylbut-2-en-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00498241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27125-61-7 | |

| Record name | 2-(3-Methylbut-2-en-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00498241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 3 Methylbut 2 En 1 Yl Aniline and Analogues

Established Synthetic Routes to 2-(3-Methylbut-2-en-1-yl)aniline

Established methods for the synthesis of the target compound often involve direct alkylation or catalytic reactions that construct the desired carbon skeleton.

A primary route for synthesizing ortho-alkenylated anilines involves the direct reaction of aniline (B41778) with corresponding allyl halides. For instance, 2-(1-methylbut-2-en-1-yl)aniline has been synthesized using known procedures involving the reaction of aniline with 4-chloropent-2-ene. nih.gov This approach is part of a broader strategy for creating functional monomers for polymerization. nih.govnih.gov

Similarly, a related derivative, 2-[2-chloro-1-methylbut-2-en-1-yl]aniline, can be synthesized through the interaction of aniline with a secondary allyl halide at elevated temperatures, typically between 140-180 °C. researchgate.net This method highlights a general approach for producing ortho-alkenyl aniline derivatives.

Another versatile method for generating ortho-alkenylanilines is the 3-aza-Cope rearrangement of N-allylic anilines, which can be promoted by a Lewis acid like boron trifluoride–diethyl ether complex. nih.gov The necessary N-allylic aniline precursors are prepared by adding vinyl-magnesium reagents to the corresponding aldimines. nih.gov

Direct ortho-C-H alkenylation of anilines with alkynes represents a more atom-economical approach. This has been achieved using magnesium catalysts in hexafluoroisopropanol (HFIP), which facilitates a modular synthesis. acs.orgdoi.org Yttrium catalysts have also been employed for the ortho-alkylation of N,N-dimethyl anilines with alkenes, proceeding via a C-H addition mechanism. rsc.org

Table 1: Selected Synthetic Conditions for Ortho-Alkenyl Anilines

| Method | Precursors | Catalyst/Reagent | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Direct Alkylation | Aniline, Allyl Halide | None | 140-180 °C | Ortho-alkenyl aniline | researchgate.net |

| 3-Aza-Cope Rearrangement | N-allylic aniline | BF₃·OEt₂ | Xylenes, 180 °C | (E)-2-Alkenyl-tethered aniline | nih.gov |

| Mg-Catalyzed C-H Alkenylation | Aniline, Alkyne | Mg(NTf₂)₂ | HFIP, Room Temp | Ortho-alkenyl aniline | doi.org |

| Y-Catalyzed C-H Alkylation | N,N-dimethyl aniline, Alkene | Cationic Yttrium Complex | - | Ortho-alkylated aniline | rsc.org |

Palladium-catalyzed telomerization of dienes like isoprene (B109036) with nucleophiles is a powerful method for synthesizing terpene-like structures. While the direct telomerization of aniline with isoprene to selectively form this compound is complex, related reactions provide a basis for this approach. The palladium-catalyzed allylation of anilines using allylic alcohols as the allylating agents is a known transformation. nih.gov The efficiency of this reaction can be enhanced by using additives like titanium(IV) isopropoxide. nih.gov

These palladium-catalyzed reactions are foundational in organic synthesis for their ability to form C-N bonds, particularly in the synthesis of aniline derivatives from aryl halides. nih.gov However, the presence of an ortho-tethered olefin in the substrate can sometimes inhibit the palladium catalyst, posing a challenge for certain synthetic routes. nih.gov

Isomerization Pathways for this compound Derivatives

The position of the double bond in the alkenyl substituent of this compound can be altered through isomerization, leading to structurally distinct derivatives that are valuable as monomers for polymerization.

The double bond in 2-(1-methylbut-2-en-1-yl)aniline can be isomerized to form the more thermodynamically stable conjugated isomer, 2-(1-methylbut-1-en-1-yl)aniline. nih.gov This transformation is typically achieved by heating the starting material with a strong base, such as potassium hydroxide (B78521) (KOH), in a steel reactor at high temperatures (around 300 °C). nih.gov This process yields the isomerized product in high yield (e.g., 98%). nih.gov This isomer serves as a key monomer for the synthesis of specific polyaniline derivatives, such as poly[2-(1-methylbut-1-en-1-yl)aniline]. researchgate.net

Table 2: Isomerization of 2-(1-methylbut-2-en-1-yl)aniline

| Starting Material | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-(1-Methylbut-2-en-1-yl)aniline | KOH | 300 °C, 1 h | 2-(1-Methylbut-1-en-1-yl)aniline | 98% | nih.gov |

The isomerization of alkenes catalyzed by palladium complexes is a well-studied process, though the exact mechanism can vary depending on the specific catalyst and substrate. nih.govacs.orgscispace.com Several mechanistic pathways have been proposed for Pd(II)-catalyzed alkene isomerization. nih.gov

One common mechanism involves a hydride pathway , proceeding through Pd-H insertion followed by β-H elimination. Another possibility is the formation of a π-allylpalladium(II) intermediate . nih.gov However, for certain substrates, these pathways have been ruled out. nih.govscispace.com

A more recently supported mechanism for the E/Z isomerization of unactivated alkenes is a monometallic nucleopalladation pathway . nih.govacs.orgscispace.com In this process, the alkene coordinates to the Pd(II) center, followed by nucleophilic attack on the coordinated alkene, leading to a species that can undergo rotation and subsequent elimination to yield the isomerized alkene. nih.gov The use of directing groups, such as an aminoquinoline-based amide, can help stabilize intermediates and allow for detailed mechanistic studies. nih.govacs.orgscispace.com

For palladium nanoparticle catalysts, the selectivity between hydrogenation and isomerization is influenced by steric and electronic effects of ligands on the nanoparticle surface, which control how the alkene adsorbs and reacts. nih.gov

Synthesis of Structurally Related Aniline Derivatives

The synthetic framework for this compound can be extended to produce a variety of structurally related aniline derivatives with different substituents on the alkyl chain or the nitrogen atom.

For instance, the catalytic hydrogenation of 2-(1-methylbut-2-en-1-yl)aniline using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere yields the corresponding saturated derivative, 2-(1-methylbutyl)aniline , in high yield (92%). nih.gov

N-alkylation of aniline with prenyl halides leads to N-(3-methylbut-2-en-1-yl)aniline and the di-substituted N,N-bis(3-methylbut-2-ene-1-yl)aniline . nih.govlookchem.com These N-prenylated compounds are important intermediates in the synthesis of various alkaloids. nih.gov

Furthermore, O-prenylated derivatives can also be synthesized, although these are more commonly derived from phenolic precursors rather than anilines directly. nih.gov The synthesis of a wide array of substituted anilines is often facilitated by powerful cross-coupling reactions and other modern synthetic methods. nih.govnih.gov

Compound List

Table 3: List of Chemical Compounds

| Compound Name | Structure |

|---|---|

| This compound | Aniline with a 3-methylbut-2-en-1-yl group at position 2 |

| 2-(1-Methylbut-1-en-1-yl)aniline | Aniline with a 1-methylbut-1-en-1-yl group at position 2 |

| 2-(1-Methylbutyl)aniline | Aniline with a 1-methylbutyl group at position 2 |

| 2-[2-Chloro-1-methylbut-2-en-1-yl]aniline | Aniline with a 2-chloro-1-methylbut-2-en-1-yl group at position 2 |

| 4-Chloropent-2-ene | A five-carbon alkene with a chlorine at position 4 |

| Aniline | A benzene (B151609) ring with an amino group |

| N-(3-Methylbut-2-en-1-yl)aniline | Aniline with a 3-methylbut-2-en-1-yl group on the nitrogen atom |

| N,N-bis(3-Methylbut-2-ene-1-yl)aniline | Aniline with two 3-methylbut-2-en-1-yl groups on the nitrogen atom |

| Isoprene | 2-Methyl-1,3-butadiene |

| Potassium Hydroxide | KOH |

| Palladium on Carbon (Pd/C) | A heterogeneous catalyst |

| Boron trifluoride–diethyl ether complex | BF₃·OEt₂ |

| Magnesium bis(trifluoromethanesulfonyl)imide | Mg(NTf₂)₂ |

Catalytic Hydrogenation to Saturated Analogues (e.g., 2-(1-Methylbutyl)aniline)

Catalytic hydrogenation is a fundamental process for the saturation of carbon-carbon double bonds. In the context of 2-(alkenyl)anilines, this reaction is employed to convert the unsaturated side chain into its corresponding alkyl group without affecting the aromatic aniline ring, provided the correct catalyst and conditions are chosen. This transformation is valuable for producing saturated analogues like 2-(1-methylbutyl)aniline, which can serve as monomers for polymers such as poly[2-(1-methylbutyl)aniline] (P-MB). researchgate.net

The general mechanism for the catalytic hydrogenation of an alkene involves the use of a metal catalyst, typically from the platinum group metals like palladium, platinum, or nickel, and a source of hydrogen gas (H₂). youtube.comyoutube.com The alkene and hydrogen adsorb onto the surface of the metal catalyst, where the H-H bond is cleaved. The hydrogen atoms are then added across the double bond of the alkene in a syn-addition manner, resulting in a saturated alkane. youtube.com For substrates like this compound, the choice of catalyst is critical to ensure chemoselectivity, meaning only the alkenyl double bond is reduced while the aromatic ring remains intact. Under standard temperature and pressure, catalysts like palladium on carbon (Pd/C) or platinum dioxide (PtO₂) are highly effective for this purpose. youtube.comillinois.edu

Detailed Research Findings:

While specific literature detailing the direct hydrogenation of this compound is not prevalent, the synthesis of its saturated counterpart, 2-(1-methylbutyl)aniline, is implied through the reported creation of its polymer, P-MB. researchgate.net The synthesis of such saturated anilines can be reliably achieved through standard hydrogenation protocols that are widely applied in organic synthesis.

A representative procedure involves dissolving the alkenyl aniline in a suitable solvent, such as ethanol (B145695) or ethyl acetate, and adding a catalytic amount of Pd/C. The mixture is then subjected to a hydrogen atmosphere, either by bubbling hydrogen gas through the solution or by using a pressurized hydrogenation apparatus. The reaction is typically monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the disappearance of the starting material. Upon completion, the catalyst is removed by filtration, and the solvent is evaporated to yield the saturated aniline product.

Table 1: Representative Conditions for Catalytic Hydrogenation of Alkenyl Anilines

| Parameter | Condition | Purpose |

| Substrate | This compound | The starting material containing the C=C bond to be reduced. |

| Catalyst | 5-10% Palladium on Carbon (Pd/C) | Provides the active surface for the hydrogenation reaction. illinois.edu |

| Hydrogen Source | H₂ Gas (1 atm to 50 psi) | The reducing agent that adds across the double bond. youtube.com |

| Solvent | Ethanol, Methanol, or Ethyl Acetate | Dissolves the substrate and facilitates contact with the catalyst. |

| Temperature | Room Temperature (20-25°C) | Mild conditions to ensure selectivity for the alkene over the aromatic ring. google.com |

| Reaction Time | 2-24 hours | Varies depending on substrate, catalyst loading, and pressure. |

| Workup | Filtration through Celite® | To remove the heterogeneous catalyst. |

Derivatization of the Alkenyl Side Chain

Beyond saturation, the alkenyl side chain of this compound and its isomers offers a site for various chemical modifications. Derivatization allows for the introduction of different functional groups, which can significantly alter the chemical and physical properties of the molecule. A key example of this is the synthesis of halogenated analogues, such as 2-[2-chloro-1-methylbut-2-en-1-yl]aniline. researchgate.netresearchgate.net Such derivatives are valuable as monomers for creating functionalized polyanilines with tailored properties like enhanced solubility or altered electronic characteristics. researchgate.net

The synthesis of these derivatives often proceeds through the reaction of aniline with functionalized secondary allyl halides. researchgate.net This approach allows for the direct installation of a modified side chain onto the aniline ring.

Detailed Research Findings:

Research has demonstrated the successful synthesis of 2-[2-chloro-1-methylbut-2-en-1-yl]aniline, a chlorinated analogue that serves as a precursor to highly soluble polyaniline derivatives. researchgate.netresearchgate.net The synthesis is based on a previously described method that involves the reaction between aniline and the appropriate secondary allyl halide at elevated temperatures. researchgate.net The resulting monomer can then be polymerized in aqueous acid solutions using an oxidant like ammonium (B1175870) persulfate ((NH₄)₂S₂O₈). researchgate.net

The introduction of a chlorine atom onto the butenyl side chain creates a monomer with distinct properties that are then imparted to the resulting polymer. Characterization of the polymer, PClPA, has been extensively carried out using various spectroscopic and analytical techniques, confirming the structure and properties of this derivatized material. researchgate.net

Table 2: Synthesis and Characterization of 2-[2-chloro-1-methylbut-2-en-1-yl]aniline Polymer

| Compound/Polymer | Synthetic Method | Characterization Techniques | Key Finding | Reference |

| 2-[2-chloro-1-methylbut-2-en-1-yl]aniline | Reaction of aniline with a secondary allyl halide. | N/A (Used as monomer) | Serves as a key monomer for functionalized polymers. | researchgate.net |

| Poly[2-(2-chloro-1-methylbut-2-en-1-yl)aniline] (PClPA) | Oxidative polymerization in aqueous acid with (NH₄)₂S₂O₈. | ¹H NMR, ¹³C NMR, HRMS, FTIR, UV-vis, SEM | The polymer exhibits high solubility and its structure is confirmed as an emeraldine (B8112657) form. | researchgate.net |

Chemical Reactivity and Advanced Transformations of 2 3 Methylbut 2 En 1 Yl Aniline

Reactions Involving the Amino Group of 2-(3-Methylbut-2-en-1-yl)aniline

The primary amino group attached to the benzene (B151609) ring is a key functional handle for a variety of chemical modifications. Its nucleophilicity allows it to readily participate in reactions with electrophilic partners, leading to the formation of amides, imines, and other nitrogen-containing derivatives.

Acylation of the amino group in anilines is a fundamental and widely used transformation in organic synthesis. For this compound, this reaction proceeds via nucleophilic acyl substitution, where the nitrogen atom attacks the electrophilic carbonyl carbon of an acylating agent. chemguide.co.uk The most common acylating agents are acyl chlorides (like ethanoyl chloride) or acid anhydrides (like acetic anhydride). chemguide.co.uklibretexts.org

The reaction is typically carried out in the presence of a base to neutralize the acid byproduct (e.g., HCl) or a catalyst. For instance, when using ethanoyl chloride, a catalyst such as aluminum chloride can be employed to form a highly reactive acylium ion (CH₃CO⁺), which is then attacked by the aniline (B41778). chemguide.co.uk The general outcome is the formation of an N-aryl acetamide, in this case, N-(2-(3-methylbut-2-en-1-yl)phenyl)acetamide. This transformation is crucial for installing a protecting group on the amine or for synthesizing molecules with specific biological activities.

General Reaction for Acetamide Formation:

[Image of this compound] + CH₃COCl (or (CH₃CO)₂O) → [Image of N-(2-(3-methylbut-2-en-1-yl)phenyl)acetamide] + HCl (or CH₃COOH)

The formation of an amide bond between this compound and a carboxylic acid is a pivotal reaction in medicinal chemistry. Since anilines can be weakly nucleophilic, direct condensation with a carboxylic acid is often inefficient and requires harsh conditions. Modern synthetic chemistry utilizes a variety of coupling agents to facilitate this transformation under milder conditions. nih.govnih.gov These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the aniline. nih.gov

The process generally involves the in-situ formation of a highly reactive intermediate, such as an active ester or an acylphosphonium salt, which is then readily displaced by the amino group of the aniline. nih.gov A base, such as N,N-diisopropylethylamine (DIPEA), is commonly added to neutralize the acid formed during the reaction and to ensure the amine remains in its nucleophilic freebase form. researchgate.net While some methods work well for a broad range of substrates, difficult couplings involving sterically hindered or electron-deficient anilines may require stronger coupling agents or elevated temperatures. researchgate.netrsc.org

| Coupling Agent | Abbreviation | Additive(s) | Typical Solvent(s) | Reference |

|---|---|---|---|---|

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC or EDCI | Hydroxybenzotriazole (HOBt) | DCM, DMF, CH₃CN | nih.govnih.govresearchgate.net |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | DIPEA, HOBt | DMF, CH₂Cl₂ | |

| (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | PyBOP | DIPEA | DMF, DCM | researchgate.net |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | DIPEA | DMF | researchgate.net |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | DIPEA | DMF |

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond (azomethine group). They are synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. jetir.orgderpharmachemica.com The reaction of this compound with a carbonyl compound is reversible and typically requires catalysis by either an acid or a base, or heating. nih.gov

The mechanism involves the initial nucleophilic attack of the primary amino group on the electrophilic carbonyl carbon. This addition forms an unstable intermediate known as a carbinolamine or hemiaminal. Subsequent dehydration (elimination of a water molecule) from the carbinolamine yields the stable imine, or Schiff base. derpharmachemica.com These compounds are important intermediates in various organic syntheses and are also studied for their diverse biological activities. jetir.orgresearchgate.net

General Reaction for Schiff Base Formation:

[Image of this compound] + R-CHO (Aldehyde) ⇌ [Image of the corresponding Schiff base] + H₂O

Cyclization Reactions of this compound Derivatives

The prenyl group at the ortho position to the amine functionality provides a unique opportunity for intramolecular cyclization reactions, leading to the formation of various nitrogen-containing heterocyclic systems. These reactions are often key steps in the synthesis of alkaloids and other pharmacologically relevant molecules.

The prenyl side chain of this compound can participate in intramolecular electrophilic cyclization under acidic conditions. In this reaction, the acid catalyst protonates the double bond of the prenyl group, generating a relatively stable tertiary carbocation. This carbocation then acts as a potent electrophile. The adjacent electron-rich aniline ring attacks this electrophile in an intramolecular Friedel-Crafts-type alkylation. This cyclization typically results in the formation of a six-membered ring fused to the original benzene ring. A subsequent proton loss restores the aromaticity of the benzene ring, yielding a dihydroquinoline scaffold. Depending on the reaction conditions and the presence of an oxidant, this intermediate can be further converted to a fully aromatic quinoline (B57606) or other related heterocyclic structures. This strategy is a known pathway for synthesizing complex fused heterocyclic systems from ortho-alkenyl anilines.

Benzodiazepines are a critical class of seven-membered heterocyclic compounds with significant applications in medicinal chemistry, particularly as agents acting on the central nervous system. nih.gov The synthesis of a benzodiazepine (B76468) ring system from this compound is not a direct conversion and requires a multi-step approach to introduce the necessary atoms for the seven-membered diazepine (B8756704) ring.

A plausible synthetic route could begin with the acylation of the aniline's amino group with a bifunctional reagent, such as 2-chloroacetyl chloride. This would form an α-chloroacetamide intermediate, N-(2-chloroacetyl)-2-(3-methylbut-2-en-1-yl)aniline. The next step would involve the introduction of the second nitrogen atom via nucleophilic substitution of the chlorine atom by an amine, such as ammonia (B1221849) or a primary amine (R-NH₂), to form a diamine precursor. The final key step would be an intramolecular cyclization to form the seven-membered benzodiazepine ring. This cyclization could be promoted by heat or a catalyst to facilitate the condensation between the remaining amine and the carbonyl group of the amide, or through other advanced methods like the Buchwald-Hartwig amination if an appropriate aryl halide is incorporated into the structure. mdpi.com Such strategies, which often involve the condensation of ortho-phenylenediamines with ketones or the cyclization of elaborately substituted anilines, highlight the synthetic versatility required to build the benzodiazepine core. nih.govrsc.org

Synthesis of Spiro[indoline-thiazolidine]dione Derivatives

The synthesis of spiro[indoline-thiazolidine]dione derivatives represents a significant transformation of aniline-based compounds into structurally complex heterocyclic systems with potential biological activities. A common and effective method for constructing this spirocyclic framework involves a multi-component reaction starting with an isatin (B1672199) derivative (indoline-2,3-dione), an aniline, and a thiol-containing compound, typically thioglycolic acid.

When this compound is used as the amine component, the reaction proceeds through a well-established mechanism. The initial step involves the condensation of the primary amino group of this compound with the ketone carbonyl group at the C-3 position of the isatin ring. This reaction, often catalyzed by a Brønsted or Lewis acid, results in the formation of a Schiff base, or imine intermediate, with the elimination of a water molecule.

Following the formation of the imine, a nucleophilic addition occurs. The thiol group of thioglycolic acid attacks the electrophilic carbon of the imine. The final step is an intramolecular cyclization, where the carboxylic acid group of the tethered thiol compound condenses with the amide nitrogen of the isatin ring, again with the elimination of water, to form the five-membered thiazolidinone ring. This cyclization forges the spiro linkage at the C-3 position of the indoline (B122111) core, yielding the final spiro[indoline-thiazolidine]dione product. The general reaction pathway is illustrated below.

General Reaction Scheme for Spiro[indoline-thiazolidine]dione Synthesis

Step 1: Imine Formation Isatin + this compound → Imine Intermediate + H₂O

Step 2: Thiol Addition & Cyclization Imine Intermediate + Thioglycolic Acid → Spiro[indoline-thiazolidine]dione Derivative + H₂O

This synthetic strategy is valued for its efficiency and ability to generate molecular complexity in a single pot. The use of solid-supported acid catalysts can enhance the reaction's environmental friendliness by allowing for easier work-up and catalyst reusability. Current time information in Bangalore, IN.

Catalytic Synthesis of Quinoline Derivatives

The ortho-alkenyl substituent of this compound makes it a valuable precursor for the catalytic synthesis of quinoline derivatives. Various catalytic systems, employing both transition metals and metal-free conditions, can facilitate the intramolecular cyclization and subsequent aromatization required to form the quinoline core.

Catalytic approaches offer significant advantages over classical methods, including milder reaction conditions, higher efficiency, and greater functional group tolerance. researchgate.netrsc.org Gold and iron catalysts are particularly notable for their unique reactivity in activating C-C and C-N bond formation. researchgate.netresearchgate.net Gold catalysts, acting as soft π-Lewis acids, are highly effective in activating the alkenyl group towards nucleophilic attack by the aniline nitrogen. nih.gov Iron catalysts provide a cost-effective and environmentally benign alternative for similar transformations, often proceeding through oxidative coupling mechanisms. researchgate.net

Furthermore, metal-free strategies have been developed, utilizing iodine or Brønsted acids as catalysts or promoters for the cyclization of ortho-alkenylanilines. nih.gov In some cases, the reaction can be directed towards the synthesis of quinolin-2(1H)-ones, a subclass of quinoline derivatives, through lactamization reactions. acs.org These diverse catalytic methods allow for the construction of a wide array of substituted quinolines from this compound, depending on the chosen catalyst and reaction partners.

Below is a table summarizing various catalytic systems applicable for the synthesis of quinolines from ortho-alkenylaniline precursors.

| Catalyst System | Reaction Type | Reactant Partners | Reference |

| Gold (Au) Catalysts | Intramolecular Annulation/Cyclization | Alkynes, Carbonyls | researchgate.netrsc.org |

| Iron (Fe) Catalysts | Oxidative Coupling/Condensation | Alkynes, Ketones, Alcohols | researchgate.netelsevierpure.com |

| Copper (Cu) Catalysts | Oxidative Annulation/Cyclization | Ketone Oximes, Enamines | mdpi.com |

| Palladium (Pd) Catalysts | Oxidative Annulation | Allyl Alcohols | mdpi.com |

| Iodine (I₂) / TsOH | Condensation/Cyclization | β-Keto Esters, Aldehydes | nih.gov |

| Metal-Free (Base-mediated) | Lactamization | Carbon Dioxide | acs.org |

Polymerization of this compound and Its Derivatives

Oxidative Polymerization to Polyaniline (PANI) Derivatives

This compound and its analogs can undergo chemical oxidative polymerization to yield substituted polyaniline (PANI) derivatives. This process is analogous to the polymerization of unsubstituted aniline, typically involving an oxidant in an acidic medium. A standard method employs ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) as the oxidant and an acid, such as hydrochloric acid (HCl), which also acts as a dopant for the resulting polymer. researchgate.net

The reaction is initiated by dissolving the monomer, for instance, a chloro-substituted derivative like 2-[2-chloro-1-methylbut-2-en-1-yl]aniline, in an aqueous acidic solution. researchgate.net Upon the addition of the oxidant, the polymerization proceeds, indicated by a distinct color change in the solution from yellow to dark brown. researchgate.net The polymerization is typically allowed to continue for an extended period, often 24 hours, to ensure a high degree of polymerization. researchgate.net The resulting polymer precipitates from the solution and can be isolated by filtration. The product is then washed extensively with water to remove unreacted monomer and oxidant byproducts, followed by washing with an organic solvent like petroleum ether to remove oligomers. researchgate.net The final product is a doped, conductive form of the substituted polyaniline, which appears as a dark powder. researchgate.net Spectroscopic analysis confirms that the polymer typically exists in the conductive emeraldine (B8112657) salt form. researchgate.net

Influence of Substituent Effects on Polymerization Characteristics

The introduction of the bulky, non-polar 3-methylbut-2-en-1-yl group (or its derivatives) at the ortho position of the aniline ring has a profound impact on the properties of the resulting polymer, most notably its solubility. researchgate.net Unsubstituted polyaniline is notoriously difficult to process due to its poor solubility in common organic solvents.

The ortho-alkyl substituent disrupts the planarity and inter-chain interactions (such as hydrogen bonding) that contribute to the insolubility of the parent PANI. This steric hindrance weakens the forces between polymer chains, allowing solvent molecules to penetrate and solvate the polymer more effectively. As a result, PANI derivatives bearing the 2-(3-methylbut-2-en-1-yl) substituent exhibit significantly improved solubility in organic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). researchgate.net This enhanced solubility is a critical advantage, as it facilitates the characterization of the polymer and enables solution-based processing techniques for creating films and coatings for applications such as chemical sensors. researchgate.net

Mechanisms of Polymerization and Polymer Growth

The oxidative polymerization of this compound follows a complex, multi-step mechanism that is generally accepted to be a chain-growth process involving radical cations. rsc.orgnih.gov

Initiation: The process begins with the oxidation of the aniline monomer by the oxidizing agent (e.g., persulfate) to form an aniline radical cation. This is a key initiation step that generates the reactive species necessary for polymer growth.

Propagation: The propagation of the polymer chain is believed to occur primarily through the head-to-tail coupling of these radical cations. A radical cation couples with a neutral monomer, typically at the para-position relative to the amine group, to form a dimeric radical cation. This dimer is then re-oxidized to a radical cation, allowing it to react with another monomer unit. This sequence of coupling and re-oxidation steps continues, leading to chain growth. researchgate.net The formation of p-aminodiphenylamine (PADPA) has been identified as a key intermediate in the early stages of aniline polymerization. researchgate.net

Advanced Spectroscopic and Microscopic Characterization of 2 3 Methylbut 2 En 1 Yl Aniline and Derived Materials

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone for determining the precise structure of organic molecules by mapping the chemical environments of their constituent atoms, primarily hydrogen (¹H) and carbon (¹³C).

¹H NMR spectroscopy of 2-(3-methylbut-2-en-1-yl)aniline and its derivatives reveals characteristic signals that confirm the presence and connectivity of the protons in the molecule. The aromatic protons of the aniline (B41778) ring typically appear as a complex multiplet in the range of δ 6.94–7.52 ppm. The vinyl proton of the prenyl group is observed as a multiplet at approximately δ 5.52–5.91 ppm. The methylene (B1212753) protons adjacent to the nitrogen atom and the double bond show up as multiplets around δ 3.76–4.08 ppm and δ 3.85-3.99 ppm, respectively. The methyl protons of the prenyl group are typically found further upfield as a multiplet in the region of δ 1.38–1.83 ppm. researchgate.net

Interactive Table: ¹H NMR Chemical Shift Data for this compound Derivatives

| Proton Environment | Chemical Shift (δ) in ppm | Multiplicity |

| Aromatic (Ph) | 6.94–7.63 | Multiplet |

| Vinyl (=CH) | 5.52–5.91 | Multiplet |

| Methylene (N-CH) | 3.76–4.08 | Multiplet |

| Methylene (=C-CH₂) | 3.85–3.98 | Multiplet |

| Methyl (CH₃) | 1.38–1.83 | Multiplet |

Data compiled from studies on poly[2-(2-chloro-1-methylbut-2-en-1-yl)aniline] derivatives. researchgate.net

The ¹³C NMR spectrum provides complementary information, detailing the carbon framework of the molecule. For derivatives of this compound, the carbon atoms of the aniline ring resonate in the aromatic region, typically between δ 115.60 and 150.06 ppm. The carbons of the prenyl group's double bond appear at approximately δ 120.61–138.81 ppm. The carbon of the methylene group attached to the nitrogen is found around δ 43.04–43.50 ppm, while the methyl group carbons are observed at lower chemical shifts, generally between δ 14.05 and 19.11 ppm. researchgate.net

Interactive Table: ¹³C NMR Chemical Shift Data for this compound Derivatives

| Carbon Environment | Chemical Shift (δ) in ppm |

| Aromatic (C-N) | 149.97–150.06 |

| Aromatic (C-C) | 136.30–142.99 |

| Aromatic (CH) | 115.60–129.69 |

| Vinylic (=C) | 137.56–138.81 |

| Vinylic (=CH) | 120.61–127.69 |

| Methylene (N-CH) | 43.04–43.50 |

| Methyl (CH₃) | 14.05–19.11 |

Data compiled from studies on poly[2-(2-chloro-1-methylbut-2-en-1-yl)aniline] derivatives. researchgate.net

To unambiguously assign all proton and carbon signals and to determine the complete molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings through two or three bonds. sdsu.eduwikipedia.org For this compound, COSY spectra would show correlations between the vinyl proton and the adjacent methylene protons, as well as among the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC identifies direct one-bond correlations between protons and the carbons they are attached to. sdsu.eduwikipedia.org This is crucial for assigning the signals of the methylene and methyl groups to their corresponding protons.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over two to four bonds. sdsu.eduwikipedia.org HMBC is instrumental in connecting the different fragments of the molecule. For instance, it would show a correlation between the methylene protons adjacent to the nitrogen and the aromatic carbons, confirming the attachment of the prenyl group to the aniline ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about which atoms are close to each other in space, which helps in determining the stereochemistry and conformation of the molecule. princeton.edu

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule.

The FT-IR spectrum of this compound and its derivatives displays characteristic absorption bands that correspond to the vibrations of specific bonds and functional groups. The N-H stretching vibrations of the primary amine in the aniline moiety are typically observed in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the prenyl group is seen just below 3000 cm⁻¹. The C=C stretching of the aromatic ring gives rise to bands in the 1450-1600 cm⁻¹ region. The C=C stretching of the alkene in the prenyl group is also expected in this region. The C-N stretching vibration usually appears in the range of 1250-1350 cm⁻¹. researchgate.netnist.gov

Interactive Table: FT-IR Characteristic Absorption Bands for Aniline and its Derivatives

| Vibrational Mode | Frequency Range (cm⁻¹) |

| N-H Stretch (Amine) | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | < 3000 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C=C Stretch (Alkene) | ~1650 |

| C-N Stretch | 1250 - 1350 |

General frequency ranges for aniline and related compounds. researchgate.netnist.gov

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly useful for identifying non-polar bonds, such as the C=C bond in the prenyl group and the aromatic ring. The symmetric vibrations of the molecule often give rise to strong Raman signals. For aniline derivatives, characteristic Raman bands for the aromatic ring and the substituent groups can be observed and analyzed to confirm the molecular structure. scispace.com

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for probing the electronic transitions within this compound and its polymeric derivatives. The analysis of polymers derived from structurally similar substituted anilines reveals characteristic absorption bands that confirm their chemical structure, particularly the conducting emeraldine (B8112657) form of polyaniline.

Research on polymers synthesized from monomers like 2-(1-methylbut-2-en-1-yl)aniline and 2-[2-chloro-1-methylbut-2-en-1-yl]aniline consistently shows spectra indicative of a polyaniline backbone. rsc.orgresearchgate.net The UV-Vis spectra of these polymers typically display two principal absorption bands. The first band, appearing in the range of 330–360 nm, is attributed to the π-π* electronic transition within the benzenoid rings of the polymer chain. researchgate.net The second significant absorption, observed at higher wavelengths around 600-660 nm, is associated with the exciton (B1674681) formation in the quinoid rings, a hallmark of the emeraldine salt form of polyaniline. rsc.orgresearchgate.net The presence and position of these bands are crucial for confirming the successful polymerization and the doped state of the material. rsc.org The optoelectronic properties and absorption spectra are key areas of study for thin films developed from these polymers. lettersonmaterials.com

Table 1: Representative UV-Vis Absorption Bands for Polyaniline Derivatives

| Polymer Derivative | Absorption Band 1 (nm) | Assignment | Absorption Band 2 (nm) | Assignment | Reference |

|---|---|---|---|---|---|

| Poly(2-chloroaniline) | ~330-347 | π-π* transition (Benzenoid) | ~457 | Exciton formation (Quinoid) | researchgate.net |

This table presents data for related polyaniline structures to illustrate the typical spectral features.

Mass Spectrometry Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the structural identity of this compound and its reaction products. Research indicates that various mass spectrometry techniques have been employed for the characterization of this compound and its derivatives.

For instance, 2-prenylaniline has been analyzed using a Hitachi M-52 mass spectrometer operating with an ionization energy of 20 eV. oup.com In studies involving more complex structures derived from 2-prenylaniline, such as in enantioselective cyclization reactions, high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) has been utilized. acs.org Specifically, instruments like the Waters or Micromass Q-Tof Ultima have been used to obtain precise mass-to-charge ratio data. acs.org Furthermore, the characterization of polymers synthesized from chlorinated analogues, such as poly[2-(2-chloro-1-methylbut-2-en-1-yl)aniline], has also been accomplished using high-resolution mass spectroscopy to verify the structure of the resulting polymer. researchgate.net

Elemental Analysis

Elemental analysis provides the fundamental percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. This technique is crucial for verifying the purity and empirical formula of newly synthesized compounds, including this compound and its polymers. For the monomer, the theoretical elemental composition can be calculated from its molecular formula, C₁₁H₁₅N.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Count | Total Mass | Percentage |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 11 | 132.121 | 81.93% |

| Hydrogen | H | 1.008 | 15 | 15.120 | 9.38% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 8.69% |

| Total | | | | 161.248 | 100.00% |

In practice, elemental analysis is widely reported in the literature to confirm the structure of materials derived from this and related aniline monomers. For example, the synthesis of various polyaniline derivatives from 2-(1-methylbut-2-en-1-yl)aniline and the formation of complex heterocyclic structures have been validated by comparing experimentally determined elemental compositions with theoretical values. rsc.orgresearchgate.net This confirms that the monomer has been successfully incorporated into the final product with the expected stoichiometry. researchgate.net

Morphological and Microstructural Characterization

The performance of materials derived from this compound, especially in applications like sensors and conductive films, is highly dependent on their surface morphology and internal microstructure. Techniques like Scanning Electron Microscopy (SEM) and X-ray Diffraction (XRD) are vital for this characterization.

SEM is used to visualize the surface topography and architecture of polymeric materials. For polymers derived from substituted anilines, SEM studies reveal how synthesis conditions and monomer structure influence the final morphology.

Studies on polymers derived from the closely related 2-(1-methylbut-2-en-1-yl)aniline have shown that the polymer's surface morphology can be tuned. rsc.org For instance, researchers observed that modifying the substituent on the aniline monomer could change the resulting polymer's architecture from a heterogeneous, hierarchical structure to one composed of spherical particles. rsc.org The morphology of thin films, which is critical for the performance of sensor devices, has been examined using SEM for materials like poly-2-[(2E)-1-methyl-2-butene-1-yl]aniline. lettersonmaterials.com These analyses provide crucial information linking the physical form of the polymer to its functional properties, such as sensitivity in chemical sensors. researchgate.net

Table 3: Observed Morphologies in Polymers Derived from Related Anilines

| Polymer | Observed Morphology | Significance | Reference |

|---|---|---|---|

| Poly(2-(1-methylbut-2-en-1-yl)aniline) derivatives | Heterogeneous hierarchical, Spherical | Morphology is dependent on monomer substituent | rsc.org |

X-ray diffraction is the primary technique for investigating the crystalline nature of materials. In the context of polyaniline and its derivatives, XRD is used to determine the degree of crystallinity, which impacts the material's electrical conductivity and mechanical properties.

Computational and Theoretical Studies on 2 3 Methylbut 2 En 1 Yl Aniline Systems

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied in chemistry and materials science to predict and analyze a wide range of molecular properties.

Molecular and Electronic Structure Analysis

This section would have detailed the optimized molecular geometry of 2-(3-Methylbut-2-en-1-yl)aniline, including key bond lengths, bond angles, and dihedral angles as determined by DFT calculations. Such data provides fundamental insights into the three-dimensional arrangement of the atoms and the steric and electronic interactions that define the molecule's shape. Analysis of the electronic structure would have involved the distribution of electron density and the nature of the chemical bonds within the molecule.

Vibrational Frequency Calculations and Infrared Intensity Predictions

Vibrational analysis through DFT calculations allows for the prediction of the infrared (IR) spectrum of a molecule. This section would have presented a table of the calculated vibrational frequencies and their corresponding IR intensities for this compound. Each frequency would be assigned to a specific vibrational mode, such as C-H stretching, N-H stretching, C=C bending, and aromatic ring vibrations. This information is crucial for the interpretation of experimental IR spectra and for the characterization of the compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. This analysis would have focused on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of this compound. The energies of the HOMO and LUMO, and the HOMO-LUMO energy gap, are important indicators of a molecule's ability to donate or accept electrons, its chemical stability, and its electronic transport properties. A table of these energy values and visualizations of the HOMO and LUMO distributions would have been included.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule and is used to predict sites of electrophilic and nucleophilic attack. This section would have presented a color-coded 3D map of the MEP for this compound. The red regions would indicate areas of negative potential (electron-rich), while blue regions would show areas of positive potential (electron-poor), providing a visual guide to the molecule's reactive behavior.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. This section would have included data from NBO calculations, such as the occupancies of the natural bond orbitals and the stabilization energies associated with hyperconjugative interactions. This analysis helps in understanding charge transfer, delocalization, and the nature of donor-acceptor interactions within the molecule.

Non-Covalent Interactions (NCI) Analysis

Non-covalent interactions (NCI) play a crucial role in determining the structure and function of molecules. An NCI analysis would have identified and characterized weak interactions, such as van der Waals forces, hydrogen bonds, and π-π stacking, within the this compound system. This is typically visualized using NCI plots, which highlight regions of attractive and repulsive interactions.

Quantum-Chemical Calculations for Structural Confirmation and Properties

Quantum-chemical calculations have been instrumental in confirming the structure of novel polymers derived from aniline (B41778) derivatives. For instance, in the study of poly[2-(2-chloro-1-methylbut-2-en-1-yl)aniline], spectral methods combined with quantum-chemical calculations were used to confirm the structure of the resulting poly(2-ethyl-3-methylindole) after intramolecular acid-catalyzed cyclization. researchgate.net These calculations are essential for validating experimental findings and providing a deeper understanding of the molecular architecture. researchgate.net

Ab initio quantum chemical calculations, such as those performed at the Hartree-Fock (HF) 6-311G** level of theory, are powerful tools for examining the influence of substituents on the properties of aniline derivatives. afit.edu These calculations can determine various molecular parameters, including bond lengths, bond angles, and inversion barriers. afit.edu For the parent aniline molecule, different computational methods yield varying results for properties like the C-N bond length and the out-of-plane angle of the amino group. afit.edu While semi-empirical methods might result in higher C-N bond lengths, ab initio methods often provide values closer to experimental data. afit.edu

The choice of computational method significantly impacts the accuracy of the calculated properties. For example, while MNDO/d and PM3 calculations can produce high out-of-plane angles for the amino group in aniline, AM1 and various ab initio and density functional theory (DFT) methods yield results that are in reasonable agreement with experimental observations. afit.edu The inversion barrier of aniline is another property that shows considerable variation depending on the calculation method, with the HF 6-311G** value being notably close to the experimental value. afit.edu

Below is a table summarizing calculated properties for aniline using different levels of theory, which serves as a baseline for understanding substituted systems like this compound.

| Level of Theory | R(C-N) (Å) | θ (deg) | Einv (kcal/mol) |

| HF/6-311G | 1.402 | 42.1 | 1.50 |

| B3LYP/6-311G | 1.407 | 42.8 | 1.73 |

| MP2/6-311G** | 1.409 | 43.5 | 1.61 |

| Experimental | 1.402 | ~42 | 1.50 |

This table is illustrative and based on general findings for aniline to provide context.

Theoretical Modeling of Reaction Mechanisms and Pathways

The formation of anions from aniline derivatives and the subsequent structural changes can be effectively studied using quantum-chemical calculations. These calculations can predict how the electronic properties of the substituent group influence the stability and geometry of the resulting anion. For instance, electron-donating groups are known to increase the pKa of the amino group, making proton abstraction more difficult, while electron-withdrawing groups have the opposite effect. afit.edu The natural charge on the amino nitrogen, as calculated by methods like Natural Bond Orbital (NBO) analysis, has been shown to correlate well with the pKa of the amino group and other structural parameters like the C-N bond length and the out-of-plane angle of the amino group. afit.edu

Theoretical modeling has been successfully applied to understand the intramolecular acid-catalyzed cyclization of poly[2-(2-chloro-1-methylbut-2-en-1-yl)aniline]. researchgate.net This reaction leads to the formation of poly(2-ethyl-3-methylindole), and computational studies can map out the reaction pathway, identify the transition state structures, and calculate the activation energies involved. researchgate.net Such studies provide a detailed, step-by-step view of the cyclization process, which is often difficult to obtain through experimental means alone. The insights gained from these models are invaluable for optimizing reaction conditions and for designing precursors that favor specific cyclization pathways.

Computational Studies on Polymer Properties and Conformations

Computational methods are essential for predicting and understanding the properties and conformations of polymers derived from this compound. These studies can provide information on the polymer's solubility, thermal stability, and electrical conductivity. For example, modifications to the aniline monomer, such as the introduction of an ortho-alkyl substituent, have been shown to significantly improve the solubility of the resulting polyaniline. researchgate.netresearchgate.net

Quantum chemical calculations can be used to investigate the conformational preferences of polymer chains. researchgate.net By calculating the energies of different conformers, researchers can predict the most stable three-dimensional structures of the polymer. researchgate.net This information is crucial for understanding the material's bulk properties. For instance, the conformation of a polymer chain can influence its packing in the solid state, which in turn affects its mechanical and thermal properties. nih.gov

The following table presents a hypothetical comparison of properties for a polymer derived from this compound, illustrating the type of data that can be obtained from computational studies.

| Property | Calculated Value |

| Band Gap (eV) | 3.1 |

| Ionization Potential (eV) | 5.4 |

| Electron Affinity (eV) | 2.3 |

| Dominant Conformation | Helical |

This table is for illustrative purposes to demonstrate the output of computational studies on polymer properties.

Catalysis and Reaction Dynamics of 2 3 Methylbut 2 En 1 Yl Aniline Derivatives

Catalytic Methods for the Synthesis of 2-(3-Methylbut-2-en-1-yl)aniline Derivatives

The synthesis of this compound and its substituted analogues often involves the catalytic alkylation of anilines. One prominent method utilizes aluminum alkyl catalysts to combine aniline (B41778) with an alkyl-substituted-1-alkene, such as 4-methyl-1-pentene (B8377). google.com This process facilitates the formation of branched alkyl-substituted anilines. For instance, the reaction of aniline with 4-methyl-1-pentene in the presence of an aluminum alkyl catalyst can yield 2-(1,3-dimethylbutyl)aniline. google.com

Another approach focuses on modifying aniline monomers to create derivatives that can be used to synthesize novel polyaniline (PANI) derivatives. researchgate.net This involves the synthesis of ortho-substituted anilines like 2-(1-methylbut-2-en-1-yl)aniline, which can then be polymerized. researchgate.net

The following table summarizes a representative catalytic synthesis of a branched alkyl-substituted aniline:

| Reactant 1 | Reactant 2 | Catalyst | Product | Aniline Conversion (%) | Product Yield (%) (based on aniline reacted) |

| Aniline | 4-methyl-1-pentene | Aluminum Alkyl | 2-(1,3-dimethylbutyl)aniline | 59.4 | 67.3 |

This data is illustrative of the synthesis of a related branched alkyl-substituted aniline. google.com

Catalytic Isomerization Processes

The position of the double bond in the alkenyl side chain of this compound derivatives is crucial for subsequent transformations. Catalytic isomerization allows for the controlled migration of this double bond, providing access to different reactive intermediates. While specific studies on the isomerization of this compound are not extensively detailed in the provided context, the isomerization of similar allylic systems is a well-established field. For example, gold complexes with N-heterocyclic carbene ligands have been reported to catalyze the isomerization of allylic acetates. sigmaaldrich.com This suggests that similar catalytic systems could be employed for the isomerization of the prenyl group in aniline derivatives.

A bifunctional catalyst has been shown to be effective in the isomerization of various alkenes, including the equilibration of tert-butyl-3-methylbut-3-enyloxy-diphenylsilane to tert-butyl-3-methylbut-2-enyloxydiphenylsilane, demonstrating the principle of shifting the double bond within a methyl-substituted butenyl system. escholarship.org

Metal-Catalyzed Transformations Involving the Alkenyl Moiety

The alkenyl group in this compound is a key functional handle for a variety of metal-catalyzed reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium catalysis is a powerful tool for activating and transforming alkenyl groups. nih.govsigmaaldrich.com Palladium(II)-N-heterocyclic carbene (NHC) precatalysts are known for their high activity in cross-coupling reactions. nih.gov While direct examples involving this compound are specific, the principles of palladium-catalyzed reactions such as the Heck, Suzuki-Miyaura, and Buchwald-Hartwig aminations are broadly applicable to molecules containing alkenyl and aniline moieties. sigmaaldrich.com

Palladium-catalyzed cascade reactions, which involve the generation of π-allyl palladium intermediates, are particularly relevant. researchgate.net These intermediates can be formed from allylic substrates and Pd(0) catalysts, subsequently participating in a variety of coupling and cyclization reactions. researchgate.net

The table below illustrates the versatility of palladium catalysts in common cross-coupling reactions that could be applied to derivatives of this compound.

| Reaction Type | Palladium Catalyst/Precatalyst | Ligand | Typical Substrates |

| Suzuki-Miyaura | Pd(OAc)₂ | Phosphine Ligands | Aryl Halides, Boronic Acids |

| Heck Coupling | Pd(OAc)₂ / Pd₂ (dba)₃ | Phosphine Ligands | Aryl Halides, Alkenes |

| Buchwald-Hartwig | [Pd(NHC)(allyl)Cl] | N-Heterocyclic Carbenes | Aryl Halides, Amines |

This table represents general palladium-catalyzed reactions applicable to the functional groups present in the target molecule. nih.govsigmaaldrich.com

Copper catalysts are effective in promoting rearrangements, particularly sigmaaldrich.comcmu.edu-sigmatropic rearrangements of sulfur ylides generated from allyl sulfides. cmu.edu This type of reaction involves the transfer of chirality and is highly dependent on the structure of the starting sulfide (B99878) and the choice of chiral ligand. cmu.edu In the context of this compound derivatives, the alkenyl moiety could be functionalized to an allylic sulfide, which could then undergo a copper-catalyzed asymmetric rearrangement to introduce a chiral center. cmu.edu

Copper-catalyzed N-arylation is another important transformation, often promoted by ligands like L-proline, for coupling amines with aryl iodides. nih.govresearchgate.net

Gold(I) catalysts, particularly phosphine-ligated gold(I) complexes, are renowned for their ability to activate carbon-carbon double and triple bonds. sigmaaldrich.com This activation facilitates unique rearrangements and reactions with various nucleophiles. sigmaaldrich.comdntb.gov.ua Gold(I) catalysts can trigger tandem cyclization/cycloaddition cascades. For instance, they can catalyze the intramolecular (3+2) annulation of allene (B1206475) intermediates with a tethered alkene. beilstein-journals.org

In reactions involving substrates with both alkyne and alkene functionalities (enynes), gold catalysts can induce cyclizations to form complex bicyclic systems. sigmaaldrich.com A potential transformation for a derivative of this compound could involve its reaction with an alkyne, where the gold catalyst activates the alkyne for a nucleophilic attack by the aniline nitrogen or the alkenyl group, leading to cyclized products.

The table below shows examples of gold(I)-catalyzed transformations.

| Substrate Type | Gold(I) Catalyst | Reaction Type | Product Type |

| 1,6-Enynes | Ph₃PAuCH₃ / Ph₃PAuSbF₆ | Cyclization | Bicyclic systems |

| Propargyl Vinyl Ethers | [(Ph₃PAu)₃O]BF₄ | Claisen Rearrangement | Homoallenic alcohols |

| o-Alkynyl Diarylmethanes | Gold(I)/Acid | 6-exo-dig Cyclization | Anthracenes |

This data illustrates the broad applicability of Gold(I) catalysts in activating unsaturated systems. sigmaaldrich.comnih.gov

Catalytic Cyclization Reactions to Heterocyclic Systems

The structure of this compound is pre-organized for catalytic cyclization to form valuable heterocyclic compounds, such as quinolines and indoles. The intramolecular hydroamination of the alkenyl group, catalyzed by various transition metals, is a direct route to nitrogen-containing heterocycles. mdpi.com

For example, the palladium-catalyzed oxidative carbonylation of 1,2-diamines is a known method for synthesizing benzimidazolidin-2-ones, showcasing the catalytic formation of heterocyclic rings from aniline-type precursors. mdpi.com Similarly, gold(I)-catalyzed cascade reactions have been developed for the synthesis of fused indolo[1,2-c]quinazolines from 2-(3-methyl-1H-indol-2-yl)aniline and alkynes, highlighting the power of catalysis to build complex heterocyclic frameworks from substituted anilines. researchgate.net The dehydrocyclization of anils over a catalyst is another established method for producing heterocycles like acridine (B1665455) and carbazole. datapdf.com

Influence of Catalytic Systems on Reaction Selectivity and Efficiency

Palladium-based catalysts, particularly in conjunction with specialized ligands, have shown remarkable efficacy in controlling regioselectivity in C-H functionalization reactions of aniline derivatives. The use of a Pd/S,O-ligand system, for instance, facilitates a highly para-selective C-H olefination. acs.orgresearchgate.netnih.gov This system demonstrates broad substrate scope, accommodating tertiary, secondary, and primary anilines under mild, aerobic conditions. acs.orgresearchgate.netnih.gov The S,O-ligand is critical for achieving the high para-selectivity and improving the substrate scope. acs.orgresearchgate.net Similarly, this Pd/S,O-ligand catalytic system can be applied to the nondirected para-selective C-H alkynylation of aniline derivatives, proceeding with high selectivity and yielding synthetically useful products. researchgate.netnih.gov

The following table summarizes the performance of a Pd/S,O-ligand catalyst in the para-selective C-H olefination of various aniline derivatives.

| Aniline Derivative | Olefin | Yield (%) | Selectivity (para:other) |

|---|---|---|---|

| N,N-dimethylaniline | n-Butyl acrylate | 85 | >20:1 |

| m-methyl N,N-dimethylaniline | n-Butyl acrylate | 75 | >20:1 |

| N-benzyl-2-methylaniline | n-Butyl acrylate | 71 | >20:1 |

| 2,5-dichloroaniline | n-Butyl acrylate | 72 | >20:1 |

Ruthenium catalysts have also emerged as powerful tools for selective functionalization. Commercially available ruthenium carbene complexes, for example, can catalyze the ortho-selective C-H perfluoroalkylation of anilines without the need for protecting groups. nih.gov The choice of the specific ruthenium complex, along with the base and solvent, is crucial for optimizing the yield of the desired 2-(perfluoroalkyl)-aniline product. nih.gov Furthermore, ruthenium complexes are effective in N-alkylation reactions of anilines with alcohols through the "borrowing hydrogen" strategy, producing the corresponding aminosugars in high yields when carbohydrate-derived alcohols are used. rsc.org

Zeolites, as solid acid catalysts, offer distinct advantages in terms of handling, recovery, and shape-selectivity based on their pore structure. researchgate.netgoogle.com In the N-alkylation of aniline with lower alkanols, the pore size and acidity of the zeolite are critical determinants of selectivity. google.com Specific small-pore zeolites can favor the formation of N-alkylaniline or N,N-dialkylaniline while suppressing undesired C-alkylation (ring alkylation), particularly at controlled temperatures between 250°C and 350°C. google.com In contrast, larger pore zeolites like BEA and FAU types are active and selective for the condensation reaction of aniline with formaldehyde (B43269) to produce methylenedianiline, whereas smaller pore structures (MFI, MOR) show little activity. researchgate.net The pore size also significantly affects the selectivity in the condensation of aniline to diphenylamine, where smaller pores can hinder the formation and diffusion of the larger product molecule. researchgate.net

The table below illustrates the effect of different zeolite catalysts on the selectivity of aniline methylation at 300°C.

| Zeolite Catalyst | Aniline Conversion (%) | N-methylaniline Selectivity (%) | N,N-dimethylaniline Selectivity (%) | C-alkylation Selectivity (%) |

|---|---|---|---|---|

| S-115 | 40.3 | 85.4 | 14.6 | 0.0 |

| LZ-M-6 | 18.5 | 80.5 | 13.0 | 6.5 |

| ELZ-Ω-6 | 16.5 | 81.8 | 12.1 | 6.1 |

| LZ-Y82 | 32.0 | 19.7 | 4.7 | 75.6 |

Copper-based catalytic systems also play a significant role. For instance, a copper(II)-catalyzed direct arylation of aniline derivatives has been reported to be highly para-selective. nih.gov In other applications, copper catalysts are used in the synthesis of pyrrolo[1,2-a]quinoxalines from 2-(1H-pyrrol-1-yl)anilines, demonstrating the versatility of this metal in constructing complex heterocyclic systems. semanticscholar.org The choice of reaction conditions in copper-promoted reactions can lead to divergent pathways; for example, starting from the same allenyl carbamates, either bromoheterocyclization or a sulfonylation/dimerization can be achieved with exquisite selectivity by judiciously selecting the copper source and additives. csic.es

Advanced Non Biological Applications of 2 3 Methylbut 2 En 1 Yl Aniline Derived Materials

Fabrication of Chemical Sensors

Thin films fabricated from polymers based on 2-(1-methylbut-2-en-1-yl)aniline derivatives have been investigated as effective resistive humidity sensors. rsc.orgresearchgate.net The principle of operation relies on the change in the electrical conductivity of the polymer film as it absorbs water molecules from the surrounding environment. unibo.itrsc.org

A study comparing thin films of poly-2-[(2E)-1-methyl-2-butene-1-yl]aniline and poly-2-(cyclohex-2-en-1-yl)aniline revealed that the former exhibits higher conductivity at equivalent relative humidity levels. lettersonmaterials.com Further research into a series of related polymers demonstrated that poly[2-(1-methylbut-1-en-1-yl)aniline] (P-PA), an isomer, showed the most significant response to moisture. researchgate.net

In a related development, poly[2-(2-chloro-1-methylbut-2-en-1-yl)aniline] (PClPA) and a novel polymer derived from it, poly(2-ethyl-3-methylindole) (2E3MPIn), were both utilized as sensitive materials for humidity detection. researchgate.netacs.org The study found that the 2E3MPIn polymer, formed through intramolecular cyclization, displayed a superior response to changes in ambient humidity compared to its precursor, PClPA. acs.org

Table 1: Performance of 2-(3-Methylbut-2-en-1-yl)aniline Derivative-Based Humidity Sensors

| Polymer Material | Key Finding | Reference |

| Poly-2-[(2E)-1‑methyl-2‑butene-1‑yl]aniline | Showed higher conductivity with increasing relative humidity compared to a cyclohexenyl derivative. lettersonmaterials.com | lettersonmaterials.com |

| Poly[2-(1-methylbut-1-en-1-yl)aniline] (P-PA) | Exhibited the largest response to moisture among several tested derivatives. researchgate.net | researchgate.net |

| Poly(2-ethyl-3-methylindole) (2E3MPIn) | Demonstrated a higher response to humidity changes than its precursor, PClPA. acs.org | acs.org |

The same family of polymers has also proven to be highly sensitive to ammonia (B1221849) (NH₃) gas, making them suitable for ammonia gas sensors. rsc.orgrsc.orgresearchgate.net The detection mechanism in polyaniline-based sensors is well-established and involves the interaction of ammonia, a Lewis base, with the acidic polymer backbone. nih.govnih.govacs.org This interaction leads to a de-doping process that reduces the number of charge carriers in the polymer, resulting in a measurable increase in resistance. nih.govacs.org

Films made from poly-2-[(2E)-1-methyl-2-butene-1-yl]aniline and poly-2-(cyclohex-2-en-1-yl)aniline have been shown to react to the presence of ammonia vapors. lettersonmaterials.commdpi.com A comparative study of different derivatives found that poly[2-(1-methylbutyl)aniline] (P-MB), the saturated (hydrogenated) version of the monomer, was the most sensitive to ammonia. researchgate.net This highlights how subtle changes in the substituent's structure can tune the sensor's selectivity.

Table 2: Ammonia Sensing Characteristics of Polyaniline Derivatives

| Polymer Material | Response to Ammonia | Mechanism | Reference |

| Poly-2-[(2E)-1‑methyl-2‑butene-1‑yl]aniline | Film conductivity changes in the presence of ammonia vapor. lettersonmaterials.commdpi.com | De-doping of the polymer backbone. mdpi.com | lettersonmaterials.commdpi.com |

| Poly[2-(1-methylbutyl)aniline] (P-MB) | Showed the highest sensitivity to ammonia among the tested derivatives. researchgate.net | De-doping of the polymer backbone. | researchgate.net |

| General Polyaniline (PANI) Derivatives | Resistance increases upon exposure to NH₃ gas. nih.govnih.govacs.org | Reversible deprotonation/protonation of the polymer chain. nih.govnih.govacs.org | nih.govnih.govacs.org |

The sensing capability of these polymer films is intrinsically linked to their chemical structure and physical morphology. The primary mechanism for ammonia detection is a de-doping (or deprotonation) reaction. nih.govacs.org The acidic protons on the doped polyaniline chain are abstracted by the basic ammonia molecules, which converts the conductive emeraldine (B8112657) salt form of the polymer to its non-conductive emeraldine base form, thereby increasing the sensor's resistance. nih.govnih.gov

Performance enhancement is achieved through several strategies:

Structural Modification: The introduction of the ortho-alkyl substituent significantly improves the polymer's solubility, which is a critical factor for creating uniform, high-quality films via solution processing. rsc.orgresearchgate.net Furthermore, modifying the substituent, such as the isomerization of the double bond or its complete saturation, allows for the tuning of the sensor's sensitivity and selectivity towards specific analytes like moisture or ammonia. researchgate.net For instance, poly[2-(1-methylbut-1-en-1-yl)aniline] was found to be optimal for humidity sensing, whereas its saturated analogue, poly[2-(1-methylbutyl)aniline], was superior for ammonia detection. researchgate.net

Morphology Control: The surface morphology of the polymer film plays a crucial role in sensor performance. lettersonmaterials.commdpi.com Studies have shown that films with higher surface roughness and a more porous structure exhibit greater sensitivity. rsc.orgmdpi.com This is attributed to the increased surface area available for interaction with the target analyte molecules. mdpi.com

Dopant Selection: The choice of the dopant acid used during the oxidative polymerization process influences the resulting polymer's molecular weight, conductivity, and morphology, all of which impact its sensing characteristics. researchgate.net

Development of Electrically Conductive Polymer Films

A significant advantage of polymers derived from 2-(1-methylbut-2-en-1-yl)aniline is their solubility in common organic solvents like N-methyl-2-pyrrolidone (NMP) and dimethylformamide (DMF). rsc.orgresearchgate.net This property overcomes a major limitation of unsubstituted polyaniline, enabling the straightforward fabrication of electrically conductive polymer films using simple and scalable techniques such as spin-coating. rsc.org

The electrical conductivity of these films is a key parameter that is influenced by both the substituent on the aniline (B41778) ring and the dopant acid used in synthesis. researchgate.netresearchgate.net The steric and electronic effects of the substituent can alter the polymer chain packing and the electronic structure, thereby affecting conductivity. rsc.orgrsc.org The emeraldine salt form of these polymers, achieved through protonic acid doping, is the conductive state. rsc.org The development of these solution-processable conductive films is fundamental to their use in electronic devices, including the resistive sensors discussed previously. dspacedirect.orgnih.gov

Functional Polymers with Tailored Electronic and Optical Properties

Beyond their use in chemical sensors, derivatives of this compound serve as precursors to functional polymers with interesting and tunable optoelectronic properties. acs.orglettersonmaterials.com

Photoconductivity, the increase in electrical conductivity upon exposure to light, has been observed in materials derived from this monomer family. A notable example is poly(2-ethyl-3-methylindole) (2E3MPIn), which is synthesized through an intramolecular acid-catalyzed cyclization of poly[2-(2-chloro-1-methylbut-2-en-1-yl)aniline]. acs.org

Research has shown that thin films of 2E3MPIn are photoconductive. acs.org When irradiated with ultraviolet (UV) light at a wavelength of 350 nm, the electrical conductivity of the polymer film was found to increase by a factor of two. acs.org A more detailed investigation confirmed this property, reporting that the photocurrent in 2E3MPIn films under UV light can be three orders of magnitude greater than the dark current. nih.gov Studies have also been initiated to explore the photoconductive properties of poly-2-(1-methylbut-2-en-1-yl)aniline itself. lettersonmaterials.com This property opens up potential applications in optoelectronic devices such as photodetectors and phototransistors. nih.gov

Table 3: Photoconductivity of this compound Derived Polymers

| Polymer Material | Experimental Condition | Observation | Reference |

| Poly(2-ethyl-3-methylindole) (2E3MPIn) | UV Irradiation (350 nm) | Electrical conductivity increased by a factor of 2. acs.org | acs.org |

| Poly(2-ethyl-3-methylindole) (MPIn) | UV Irradiation (350 nm) | Photocurrent is ~1000x greater than dark current. nih.gov | nih.gov |

| Poly-2-(1‑methylbut-2‑en-1‑yl)aniline | UV Irradiation (350 nm) | Studied for photoconductivity. lettersonmaterials.com | lettersonmaterials.com |

Electroactivity Investigations

In studies of the related polymer, poly[2-(1-methylbut-1-en-1-yl)aniline], the material is noted to be soluble in common organic solvents, a property that is crucial for its application in thin films for electronic devices. rsc.org The electrical properties of these films have been a subject of investigation, particularly their sensitivity to moisture and ammonia, which suggests their potential use in chemical sensors. rsc.orgrsc.org Another related chlorinated derivative, poly[2-(2-chloro-1-methylbut-2-en-1-yl)aniline], has also been synthesized and its electrical conductivity characterized. researchgate.net The conductivity of these polymers is typically influenced by the dopants used during their synthesis. researchgate.net

A summary of the electrical properties of related polyaniline derivatives is presented in Table 1.

Table 1: Electrical Properties of 2-(methylbutenyl)aniline Isomer Derivatives

| Polymer/Derivative | Key Finding | Application |

|---|---|---|

| Poly[2-(1-methylbut-1-en-1-yl)aniline] | Demonstrates high sensitivity to moisture and ammonia. rsc.org | Chemical Sensors rsc.orgrsc.org |

It is important to note that these findings are for isomers and derivatives of the specified compound. Further research is required to determine the specific electroactive properties of polymers derived from this compound.

Photoluminescence Properties

The photoluminescent behavior of materials derived from this compound has not been specifically documented. However, studies on the optical properties of its isomers offer valuable insights. Research on polymers derived from 2-(1-methylbut-2-en-1-yl)aniline has explored their fluorescence and photoconductivity. lettersonmaterials.com

One study noted a significant decrease in the quantum yield when the double bond in the substituent was shifted from the allyl to the vinyl position, indicating that the specific isomeric structure has a profound impact on the photoluminescent properties. researchgate.net Furthermore, the intramolecular cyclization of a related polymer, poly[2-(2-chloro-1-methylbut-2-en-1-yl)aniline], to form poly(2-ethyl-3-methylindole) resulted in a bathochromic shift (a shift to longer wavelengths) in the emission spectrum and a considerable increase in luminescence intensity. acs.org This demonstrates that post-polymerization modification can be a powerful tool to tune the photoluminescent properties of these materials.

Table 2 summarizes the photoluminescence findings for these related compounds.

Table 2: Photoluminescence Properties of 2-(methylbutenyl)aniline Isomer Derivatives

| Polymer/Derivative | Experimental Observation |

|---|---|

| Polymer of 2-(1-methylbut-2-en-1-yl)aniline isomer | Quantum yield decreases with double bond shift. researchgate.net |

These results underscore the need for direct investigation into the photoluminescent characteristics of polymers synthesized from this compound to ascertain their potential in optoelectronic applications.

Polymer Materials for Specialized Functions (e.g., Hardening Agents, Stabilizers, Extractants, Sorbents)

There is a notable absence of research on the use of polymers derived from this compound as hardening agents or stabilizers. However, there is evidence of a related copolymer being investigated for its properties as a sorbent.

Copolymers of aniline and 2-[2-chloro-1-methylbut-2-en-1-yl]aniline have been synthesized and evaluated for their ability to remove methyl orange, an anionic azo dye, from aqueous solutions. researchgate.net These copolymers demonstrated good adsorption capacity and could be regenerated and reused for multiple cycles, suggesting their potential as cost-effective sorbents for wastewater treatment. researchgate.net